methyl 3-amino-5-hydroxy-4-iodobenzoate
Description
Methyl 3-amino-5-hydroxy-4-iodobenzoate is a substituted benzoate ester featuring amino (-NH₂), hydroxy (-OH), and iodo (-I) groups at positions 3, 5, and 4, respectively, on the aromatic ring, with a methyl ester group at position 1. Its molecular formula is C₈H₈INO₃, and its molecular weight is approximately 297.06 g/mol.
highlights the preparation of methyl-3-amino-4-hydroxybenzoate through cyclization with aryl acids , while describes iodinated aromatic precursors like 4-iodoaniline (mp 61–63°C) . These methods imply that iodination could be achieved using electrophilic substitution or metal-catalyzed coupling reactions.
Properties: The presence of polar substituents (NH₂, OH) and the heavy iodine atom likely increases its melting point compared to simpler benzoates.
Properties
CAS No. |
909854-11-1 |
|---|---|
Molecular Formula |
C8H8INO3 |
Molecular Weight |
293.1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-5-hydroxy-4-iodobenzoate typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-5-hydroxybenzoic acid.
Iodination: The aromatic ring is iodinated using iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium.
Esterification: The iodinated product is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Iodination: Large quantities of 3-amino-5-hydroxybenzoic acid are iodinated using industrial-grade iodine and oxidizing agents.
Continuous Esterification: The iodinated intermediate is continuously esterified with methanol in a reactor, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the amino group can be reduced to an alkyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
Substitution: Formation of 3-amino-5-hydroxy-4-azidobenzoate or 3-amino-5-hydroxy-4-thiobenzoate.
Oxidation: Formation of methyl 3-amino-5-oxo-4-iodobenzoate.
Reduction: Formation of methyl 3-alkylamino-5-hydroxy-4-iodobenzoate.
Coupling: Formation of biaryl or alkyne-linked derivatives.
Scientific Research Applications
Methyl 3-amino-5-hydroxy-4-iodobenzoate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-5-hydroxy-4-iodobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares methyl 3-amino-5-hydroxy-4-iodobenzoate with analogous benzoate esters and iodinated aromatics:
Key Observations :
- Substituent Effects: The iodine atom in this compound enhances molecular weight and polarizability compared to non-halogenated analogs.
- Hydrogen Bonding : The NH₂ and OH groups in the target compound facilitate hydrogen bonding, likely increasing solubility in polar solvents compared to iodobenzene derivatives lacking these groups .
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